Ketorolac
Description
Propriétés
IUPAC Name |
5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKMVRBQXNZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023189 | |
| Record name | Ketorolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ketorolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.13e-01 g/L | |
| Record name | Ketorolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketorolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74103-06-3, 66635-83-4 | |
| Record name | Ketorolac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74103-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketorolac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074103063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketorolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketorolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzoyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETOROLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZI5105V0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ketorolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162-165 °C (tromethamine salt), 165 - 167 °C (tromethamine salt) | |
| Record name | Ketorolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketorolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Pyrrole Activation via Grignard Chemistry
The synthesis initiates with the conversion of pyrrole to a reactive Grignard intermediate. Pyrrole reacts with methylmagnesium chloride in tetrahydrofuran (THF) or diethylene glycol dibutyl ether under inert nitrogen at -10°C to 0°C. This step demands strict moisture exclusion to prevent protonolysis. The resultant pyrrole Grignard (Formula 1) exhibits heightened nucleophilicity, enabling subsequent coupling with dihalobutanamides.
Alkylation with Dihalobutanamide
The Grignard intermediate undergoes alkylation with 2-bromo-4-chloro-N-methyl-N-phenylbutanamide (Formula 2) in butyl diglyme at 25–30°C. This solvent choice facilitates higher reaction concentrations and simplifies recycling. The reaction proceeds via nucleophilic substitution, with the pyrrole anion displacing bromide. Post-reaction workup involves acidification with HCl (pH 1), phase separation, and organic layer concentration, yielding 4-chloro-N-methyl-N-phenyl-2-(2-pyrrolyl)butanamide (Formula 3) at 81% yield.
Table 1: Alkylation Reaction Parameters
| Parameter | Specification |
|---|---|
| Solvent | Butyl diglyme |
| Temperature | 25–30°C |
| Reaction Time | 2–10 hours |
| Yield | 81% |
| Purification | Acidification, phase separation |
Cyclization to Pyrrolizinecarboxamide
Base-Mediated Ring Closure
The alkylated product (Formula 3) undergoes cyclization in toluene using NaOH and tricaprylylmethylammonium chloride (Aliquat® 336) as a phase-transfer catalyst. Heating to 70–75°C induces intramolecular nucleophilic attack, forming the pyrrolizine core. The reaction mixture is washed with ammonium chloride to remove excess base, followed by hexane-induced crystallization. This step produces N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide (Formula 4) with 95% purity after recrystallization from toluene.
Solvent and Catalytic Optimization
Replacing traditional solvents with toluene reduces byproduct formation, while Aliquat® 336 enhances interfacial reactivity. Kinetic studies show reaction completion within 4–6 hours at 70°C, with cooling to 5°C ensuring high crystalline purity.
Friedel-Crafts Aroylation
Vilsmeier-Haack Reaction Conditions
The pyrrolizinecarboxamide (Formula 4) undergoes Friedel-Crafts acylation using benzoylpiperidine and phosphorus oxychloride. In toluene at 40–45°C, the Vilsmeier-Haack complex electrophilically substitutes the pyrrolizine at the 5-position. After 4 hours, the mixture is quenched with NaOH, extracting the 5-benzoyl derivative (Formula 6) into the organic layer.
Table 2: Aroylation Process Metrics
| Parameter | Specification |
|---|---|
| Acylating Agent | Benzoylpiperidine |
| Catalyst | PCl₃ |
| Temperature | 40–45°C |
| Yield | 83.4% |
| Workup | Alkaline extraction, hexane crash |
Alternative Aroylation Strategies
Lithium carbonate-mediated benzoylation at reflux (110°C) offers a halogen-free pathway, though requiring extended reaction times (6–8 hours). Comparative studies indicate Vilsmeier-Haack methods provide superior regioselectivity for the 5-position.
Hydrolysis to Ketorolac Acid
Alkaline Cleavage of the Amide
The 5-benzoyl intermediate (Formula 6) is hydrolyzed in methanol using 2N NaOH at 65°C. Saponification cleaves the carboxamide to the carboxylic acid over 3–4 hours, with acidification (HCl) precipitating this compound. Filtering and washing with hexane/dichloromethane (7:3) yields the free acid at >95% purity.
Tromethamine Salt Formation
This compound acid is dissolved in methanol with tromethamine (1:1 molar ratio). Ethyl acetate addition induces salt crystallization, yielding this compound tromethamine at 95% efficiency after vacuum drying.
Table 3: Hydrolysis and Salt Formation
| Parameter | Specification |
|---|---|
| Base | NaOH (2N) |
| Solvent | Methanol |
| Temperature | 65°C (reflux) |
| Salt Crystallization | Ethyl acetate antisolvent |
| Final Yield | 95% |
Process Optimization and Industrial Scaling
Solvent Recycling Systems
Butyl diglyme and toluene are recovered via atmospheric distillation, achieving 90% solvent reuse. Continuous extraction systems minimize waste in large-scale operations.
Impurity Profiling
GC-MS analyses identify residual benzoylpiperidine (<0.1%) and pyrrolizine isomers (<0.5%) as primary impurities. Recrystallization from toluene/hexane reduces impurities to pharmacopeial limits (USP <0.15%).
Analyse Des Réactions Chimiques
Types of Reactions: Ketorolac undergoes various chemical reactions, including:
Oxidation: For example, oxidation by permanganate in an alkaline medium.
Reduction: Though less common, reduction reactions can also occur.
Substitution: Substitution reactions may involve the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Permanganate in an alkaline medium.
Reduction: Specific reducing agents depending on the desired product.
Substitution: Various reagents depending on the functional group being substituted.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation by permanganate typically results in the formation of oxidized derivatives of this compound .
Applications De Recherche Scientifique
Pain Management
Ketorolac is predominantly utilized for pain relief in various clinical situations:
- Postoperative Pain : It is effective in managing pain after surgical procedures, often reducing the need for opioids. Clinical studies indicate that this compound can provide analgesia superior to morphine and other opioids in postoperative settings .
- Acute Musculoskeletal Pain : this compound is also employed in treating acute musculoskeletal pain, demonstrating comparable efficacy to other analgesics .
- Ocular Inflammation : Topical formulations of this compound are used for treating ocular inflammatory conditions, showcasing its versatility beyond systemic pain management .
Opioid-Sparing Effects
One of the significant advantages of this compound is its ability to reduce opioid consumption. Studies reveal that when combined with opioids, this compound can decrease opioid requirements by approximately 36% . This reduction is particularly beneficial in minimizing the risk of opioid-related adverse effects such as nausea and gastrointestinal complications .
Pharmacodynamics and Pharmacokinetics
This compound acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling. The drug exhibits a rapid onset of action when administered intravenously or intramuscularly, making it suitable for acute pain scenarios .
Formulations and Administration Routes
This compound is available in multiple formulations:
- Oral Tablets : Commonly prescribed for outpatient pain management.
- Intravenous and Intramuscular Injections : Used primarily in hospital settings for immediate pain relief.
- Topical Ophthalmic Solutions : Applied directly to the eye for inflammatory conditions.
Efficacy Studies
Research indicates that single-dose this compound has shown greater efficacy than traditional analgesics like aspirin and acetaminophen . In a systematic review of multiple studies, this compound was found to significantly improve pain control post-surgery while also facilitating faster recovery times .
Safety Profile
Despite its benefits, this compound's use is associated with gastrointestinal toxicity, particularly at high doses or prolonged use beyond five days . A case-control study found that patients over 65 years old had a higher risk of gastrointestinal bleeding when treated with this compound compared to opioids . Therefore, careful monitoring and adherence to dosing guidelines are essential.
Summary Table of Applications
Mécanisme D'action
Ketorolac exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By blocking these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparaison Avec Des Composés Similaires
Structural Similarities and Differences
- Indomethacin : Ketorolac shares structural and functional similarities with indomethacin, a potent NSAID with strong anti-inflammatory effects. Both inhibit COX-1 and COX-2, but this compound has a shorter half-life (4–6 hours vs. 4.5 hours for indomethacin) and is preferred for acute pain due to lower cumulative toxicity .
- Ketoprofen/Ibuprofen : Despite the name similarity, this compound is structurally distinct from ketoprofen (a propionic acid derivative). It lacks the carboxylic acid group, contributing to its unique pharmacokinetic profile .
Table 1: Binding Affinity of DDX3 Inhibitors
| Compound | Binding Energy (kcal/mol) | Hydrogen Bonds with DDX3 |
|---|---|---|
| This compound salt | -29.74 | Gly227, Gly229, Thr231, H₂O |
| RK33 (synthetic) | -27.03 | Not specified |
Pharmacokinetic and Pharmacodynamic Comparisons
Half-Life and Metabolism
- Diclofenac : Both this compound and diclofenac have short half-lives (~2 hours for diclofenac vs. 4–6 hours for this compound). However, this compound’s glucuronidation pathway reduces renal toxicity compared to diclofenac’s oxidative metabolism .
- Parecoxib (COX-2 inhibitor) : Parecoxib has a longer half-life (~22 hours) but inferior postoperative pain control in uvulopalatopharyngoplasty (UPPP) patients compared to this compound (VAS scores: this compound < Parecoxib, p < 0.05) .
Table 2: Pharmacokinetic Profiles
| Drug | Half-Life (h) | Metabolism Pathway | Key Clinical Use |
|---|---|---|---|
| This compound | 4–6 | Glucuronidation | Acute pain, perioperative |
| Diclofenac | 1–2 | Oxidation | Chronic inflammation |
| Parecoxib | 22 | Hepatic hydrolysis | Postoperative pain |
Efficacy in Clinical Settings
Postoperative Pain Management
- Tramadol/Flupirtine : In third molar surgery, this compound showed comparable efficacy to tramadol and flupirtine but required dosage optimization for sustained effect .
- Nefopam : As an adjuvant in patient-controlled analgesia, this compound reduced meperidine consumption (12 mg vs. 19 mg in controls) and prolonged analgesia duration (14 vs. 9 hours) .
Ophthalmic Use
- Steroids (Prednisolone, Loteprednol): this compound 0.5% matched loteprednol 0.5% in reducing post-phacoemulsification inflammation without elevating intraocular pressure (IOP), a risk associated with steroids .
Gastrointestinal (GI) and Renal Risks
- Diclofenac : While equally effective for renal colic, this compound carries a higher risk of GI bleeding and acute kidney injury (incidence: 17–41% for this compound vs. 17–62% for morphine) .
- Acetaminophen: this compound has fewer overall side effects (30–40% vs. 50–57%) but is contraindicated in chronic use due to toxicity .
Activité Biologique
Ketorolac is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic properties, particularly in postoperative pain management. Its biological activity extends beyond simple pain relief, involving complex mechanisms that include inhibition of cyclooxygenase enzymes and potential anticancer effects. This article explores the diverse biological activities of this compound, supported by relevant research findings, data tables, and case studies.
Inhibition of Cyclooxygenase Enzymes
this compound primarily functions by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the conversion of arachidonic acid to prostaglandins, which mediate inflammation and pain. The S-enantiomer of this compound is responsible for its analgesic effects through this mechanism, while the R-enantiomer exhibits distinct pharmacological activities.
GTPase Inhibition
Recent studies have identified R-ketorolac as an inhibitor of Rac1 and Cdc42, GTPases involved in cell signaling pathways that regulate cell proliferation and migration. This inhibition occurs at low micromolar concentrations and may contribute to this compound's potential anticancer properties .
Anticancer Activity
Research indicates that this compound has potential applications in oncology. A study demonstrated that this compound salt inhibited the growth of oral squamous cell carcinoma (OSCC) cell lines, showing significant cytotoxic effects with IC50 values ranging from 2.6 µM to 8.1 µM .
Case Study: this compound in Breast Cancer Patients
In a multicenter, randomized phase III trial involving high-risk breast cancer patients, a single dose of 30 mg this compound did not significantly improve disease-free survival compared to placebo . However, this study highlights the need for further investigation into the drug's role in cancer therapy.
Clinical Efficacy in Pain Management
This compound is commonly used for managing acute postoperative pain. A systematic review indicated that intravenous this compound significantly increased the number of patients achieving at least 50% pain relief compared to placebo within four to six hours post-surgery . The number needed to treat (NNT) was approximately 2.4 for four hours and 2.5 for six hours, demonstrating its efficacy in pain management.
Efficacy Data Table
| Study Type | Participants | Pain Relief (≥50%) | NNT | Adverse Events |
|---|---|---|---|---|
| Systematic Review | 658 | RR 2.81 (4 hours) | 2.4 | Moderate increase |
| Randomized Controlled Trial | 914 | RR 3.26 (6 hours) | 2.5 | Serious AEs rare |
Safety Profile
While this compound is effective for pain relief, its safety profile is a concern due to potential adverse events such as gastrointestinal bleeding and renal impairment, particularly with prolonged use or high doses . A systematic review found that total adverse event rates were slightly higher with this compound compared to placebo but serious adverse events were rare .
Adverse Events Data Table
| Adverse Event Type | This compound (%) | Placebo (%) |
|---|---|---|
| Total Adverse Events | 74 | 65 |
| Serious Adverse Events | Rare | Rare |
Q & A
Q. What in vitro models evaluate this compound’s stability in novel drug delivery systems (e.g., lipid emulsions)?
- Answer: Conduct forced degradation studies under high temperature, humidity, and light exposure. Use HPLC to monitor this compound isopropyl ester stability. Assess drug-excipient compatibility via FTIR and DSC. Optimize lipid emulsion formulations for intravenous use based on partition coefficient and degradation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
